molecular formula C16H8Cl2F3NO2 B2790851 4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone CAS No. 303997-73-1

4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone

Cat. No.: B2790851
CAS No.: 303997-73-1
M. Wt: 374.14
InChI Key: MEVODFKMBPUVCS-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone is a synthetic organic compound known for its unique chemical structure and properties. This compound features a furanone core substituted with chlorophenyl and chloropyridinyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furanone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst like aluminum chloride.

    Attachment of the chloropyridinyl group: This can be done via a nucleophilic substitution reaction, where the furanone core reacts with 3-chloro-5-(trifluoromethyl)-2-pyridine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.

    Substitution: The chlorophenyl and chloropyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-2(5H)-furanone: Lacks the chloropyridinyl group.

    3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone: Lacks the chlorophenyl group.

    4-(4-chlorophenyl)-3-(2-pyridinyl)-2(5H)-furanone: Lacks the trifluoromethyl group.

Uniqueness

4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone is unique due to the presence of both chlorophenyl and chloropyridinyl groups, along with the trifluoromethyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2F3NO2/c17-10-3-1-8(2-4-10)11-7-24-15(23)13(11)14-12(18)5-9(6-22-14)16(19,20)21/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVODFKMBPUVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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